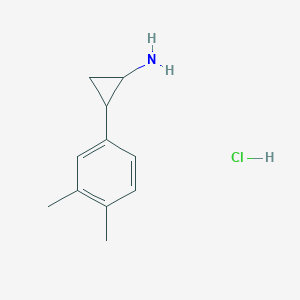
5'-O-(4,4'-DiMethoxytrityl)-N6-Phenoxyacetyl adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(4,4’-DiMethoxytrityl)-N6-Phenoxyacetyl adenosine is a modified nucleoside used primarily in the field of nucleic acid chemistry. This compound is often employed in the synthesis of oligonucleotides due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound is characterized by its high purity and stability, making it a valuable tool in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-DiMethoxytrityl)-N6-Phenoxyacetyl adenosine typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of adenosine is protected using 4,4’-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.
Protection of the N6-Amino Group: The N6-amino group is protected by reacting with phenoxyacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions
5’-O-(4,4’-DiMethoxytrityl)-N6-Phenoxyacetyl adenosine undergoes several types of chemical reactions:
Detritylation: The removal of the 4,4’-dimethoxytrityl group using acidic conditions, such as dichloroacetic acid.
Deprotection of N6-Phenoxyacetyl Group: This can be achieved using basic conditions or specific enzymes.
Common Reagents and Conditions
Detritylation: Dichloroacetic acid in non-aqueous solvents like toluene or dichloromethane.
Deprotection: Basic conditions using ammonia or enzymatic methods.
Major Products Formed
Detritylation: Adenosine with a free 5’-hydroxyl group.
Deprotection: Adenosine with a free N6-amino group.
Scientific Research Applications
5’-O-(4,4’-DiMethoxytrityl)-N6-Phenoxyacetyl adenosine is widely used in scientific research:
Nucleic Acid Synthesis: It is used as a building block in the synthesis of oligonucleotides.
Anticancer Research: Modified nucleosides like this compound have shown potential in anticancer studies.
Antiviral Research: It has been used in the development of antiviral agents.
Mechanism of Action
The compound exerts its effects primarily through its role in nucleic acid synthesis. The protective groups prevent unwanted side reactions, allowing for the precise construction of oligonucleotides. The 4,4’-dimethoxytrityl group protects the 5’-hydroxyl group, while the N6-phenoxyacetyl group protects the N6-amino group, ensuring the integrity of the nucleoside during synthesis .
Comparison with Similar Compounds
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)thymidine: Used in the synthesis of thymidine-containing oligonucleotides.
5’-O-(4,4’-Dimethoxytrityl)-2’-O-(2-methoxyethyl) adenosine: Another modified adenosine used in nucleic acid synthesis.
Uniqueness
5’-O-(4,4’-DiMethoxytrityl)-N6-Phenoxyacetyl adenosine is unique due to its dual protective groups, which provide enhanced stability and specificity during oligonucleotide synthesis. This makes it particularly valuable in applications requiring high precision and purity.
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37N5O8/c1-48-28-17-13-26(14-18-28)39(25-9-5-3-6-10-25,27-15-19-29(49-2)20-16-27)51-21-31-34(46)35(47)38(52-31)44-24-42-33-36(40-23-41-37(33)44)43-32(45)22-50-30-11-7-4-8-12-30/h3-20,23-24,31,34-35,38,46-47H,21-22H2,1-2H3,(H,40,41,43,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFRSQBGIGLMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12101898.png)

![4,5,9-Trihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12101909.png)








